molecular formula C18H13NO3 B6525556 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate CAS No. 1351284-31-5

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate

Cat. No. B6525556
CAS RN: 1351284-31-5
M. Wt: 291.3 g/mol
InChI Key: PKALBWZHAZMASI-ONEGZZNKSA-N
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Description

Molecular Structure Analysis

Again, without a specific structural diagram or more detailed information, it’s challenging to analyze the molecular structure of “4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate”. The presence of the pyridine, phenyl, and furan-2-carboxylate groups suggest that this compound may have interesting electronic and steric properties .


Chemical Reactions Analysis

The reactivity of “this compound” would likely depend on the specific arrangement of its functional groups. The pyridine ring, for example, is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The furan-2-carboxylate group might be susceptible to reactions involving the carboxylate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the polar carboxylate group might increase its solubility in water, while the aromatic rings might increase its solubility in organic solvents .

Scientific Research Applications

4-PEC has a variety of applications in scientific research. It has been used as a model compound for studying the mechanism of action of other compounds, such as the antifungal agent fluconazole. In addition, 4-PEC has been used as a model compound to study the effects of various environmental factors on the structure and reactivity of compounds. It has also been used to study the interactions between proteins and small molecules, as well as the effects of various drugs on cellular processes.

Mechanism of Action

The mechanism of action of 4-PEC is still not fully understood. However, it is believed that the compound acts by binding to certain proteins and altering their structure and function. It is also believed that 4-PEC may act as a competitive inhibitor of certain enzymes, as well as a modulator of signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PEC are still being studied. However, initial studies have shown that 4-PEC can inhibit the growth of certain fungi and bacteria, as well as reduce inflammation in cells. In addition, 4-PEC has been found to have antioxidant properties, which may be beneficial in protecting against oxidative damage.

Advantages and Limitations for Lab Experiments

4-PEC has several advantages for lab experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it is non-toxic and non-irritating, making it safe to handle. However, 4-PEC is not water soluble and has a relatively low solubility in organic solvents, which can limit its use in some experiments.

Future Directions

The potential applications of 4-PEC are still being explored. One area of research is the use of 4-PEC as a therapeutic agent. Studies are being conducted to evaluate its potential as an anti-cancer, anti-inflammatory, and anti-bacterial agent. In addition, 4-PEC is being studied as a potential inhibitor of certain enzymes, as well as a modulator of signal transduction pathways. Finally, 4-PEC is being studied as a potential tool for studying the effects of various environmental factors on the structure and reactivity of compounds.

Synthesis Methods

4-PEC can be synthesized using a three-step process. The first step involves the reaction of 4-chloro-2-methylphenol with ethyl acetoacetate in the presence of an acid catalyst to form 4-chloro-2-methyl-3-oxobutan-2-yl phenol. This intermediate is then reacted with pyridine in the presence of a base catalyst to produce 4-chloro-2-methyl-3-oxobutan-2-yl-4-pyridinol. Finally, this intermediate is reacted with ethyl bromoacetate to form 4-PEC.

properties

IUPAC Name

[4-[(E)-2-pyridin-4-ylethenyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-18(17-2-1-13-21-17)22-16-7-5-14(6-8-16)3-4-15-9-11-19-12-10-15/h1-13H/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKALBWZHAZMASI-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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